molecular formula C30H60N2O4 B1443742 Glycine, N,N'-1,2-ethanediylbis[N-dodecyl- CAS No. 51287-40-2

Glycine, N,N'-1,2-ethanediylbis[N-dodecyl-

Cat. No.: B1443742
CAS No.: 51287-40-2
M. Wt: 512.8 g/mol
InChI Key: UXVRHJPIXJRSPZ-UHFFFAOYSA-N
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Description

Glycine, N,N’-1,2-ethanediylbis[N-dodecyl-]: is a complex organic compound with a molecular formula of C30H60N2O4. This compound is characterized by its long aliphatic chains and the presence of glycine moieties linked through an ethanediyl bridge. It is known for its surfactant properties and is used in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycine, N,N’-1,2-ethanediylbis[N-dodecyl-] typically involves the reaction of glycine derivatives with ethanediyl bisamines and dodecyl chains. The reaction conditions often require:

    Solvents: Commonly used solvents include water, ethanol, or other organic solvents.

    Catalysts: Acid or base catalysts may be used to facilitate the reaction.

    Temperature: The reaction is usually carried out at elevated temperatures to ensure complete reaction.

    Purification: The product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

In industrial settings, the production of Glycine, N,N’-1,2-ethanediylbis[N-dodecyl-] is scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The process involves:

    Mixing Reactants: Glycine derivatives, ethanediyl bisamines, and dodecyl chains are mixed in the appropriate solvent.

    Reaction: The mixture is heated and stirred continuously.

    Separation: The product is separated from the reaction mixture using distillation or extraction.

    Purification: The final product is purified to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

Glycine, N,N’-1,2-ethanediylbis[N-dodecyl-] undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it to amines or other reduced forms.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

Glycine, N,N’-1,2-ethanediylbis[N-dodecyl-] has a wide range of applications in scientific research:

    Chemistry: Used as a surfactant in various chemical reactions to stabilize emulsions and dispersions.

    Biology: Employed in cell culture media to enhance cell growth and viability.

    Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.

    Industry: Utilized in the formulation of detergents, cosmetics, and personal care products.

Mechanism of Action

The mechanism of action of Glycine, N,N’-1,2-ethanediylbis[N-dodecyl-] involves its ability to interact with biological membranes and proteins. The compound’s amphiphilic nature allows it to:

    Disrupt Membranes: Integrate into lipid bilayers, causing membrane disruption.

    Protein Binding: Bind to proteins, altering their structure and function.

    Pathways: Influence various cellular pathways by modulating membrane fluidity and protein interactions.

Comparison with Similar Compounds

Similar Compounds

    Ethylenediaminetetraacetic acid (EDTA): Known for its chelating properties.

    N,N’-Ethylenediaminediacetic acid: Similar structure but lacks the long aliphatic chains.

    Ethylenediiminodiacetic acid: Another related compound with chelating abilities.

Uniqueness

Glycine, N,N’-1,2-ethanediylbis[N-dodecyl-] is unique due to its long dodecyl chains, which impart distinct surfactant properties. This makes it particularly useful in applications requiring amphiphilic compounds, such as emulsifiers and stabilizers.

Properties

IUPAC Name

2-[2-[carboxymethyl(dodecyl)amino]ethyl-dodecylamino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H60N2O4/c1-3-5-7-9-11-13-15-17-19-21-23-31(27-29(33)34)25-26-32(28-30(35)36)24-22-20-18-16-14-12-10-8-6-4-2/h3-28H2,1-2H3,(H,33,34)(H,35,36)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXVRHJPIXJRSPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCN(CCN(CCCCCCCCCCCC)CC(=O)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H60N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80851214
Record name 2,2'-[Ethane-1,2-diylbis(dodecylazanediyl)]diacetic acid (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80851214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

512.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51287-40-2
Record name 2,2'-[Ethane-1,2-diylbis(dodecylazanediyl)]diacetic acid (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80851214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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